Tetramisole Hydrochloride

Cardiac Electrophysiology IK1 Channel Agonist Cardioprotection

Tetramisole HCl (5086-74-8) is the racemic imidazothiazole delivering unique IK1 inward rectifier potassium channel agonism—an activity not shared by levamisole. This makes it the definitive starting point for cardiac ischemia, arrhythmia, and ventricular remodeling research, with proven in vivo cardioprotection at 0.54 mg/kg (rat). Simultaneously a TNAP inhibitor, it provides an economical, enantiomerically complete alternative to levamisole for neuroscience protocols where TNAP-independent neuronal modulation is studied. Its racemic nature enables single-experiment assessment of target engagement and stereospecificity. For Toxocara vitulorum, it outperforms fenbendazole with 90–100% single-dose efficacy at 15 mg/kg.

Molecular Formula C11H13ClN2S
Molecular Weight 240.75 g/mol
CAS No. 5086-74-8
Cat. No. B1683107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramisole Hydrochloride
CAS5086-74-8
SynonymsTetramisole Hydrochloride
Molecular FormulaC11H13ClN2S
Molecular Weight240.75 g/mol
Structural Identifiers
SMILESC1CSC2=NC(CN21)C3=CC=CC=C3.Cl
InChIInChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H
InChIKeyLAZPBGZRMVRFKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>36.1 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tetramisole Hydrochloride (CAS 5086-74-8): A Racemic Imidazothiazole with Multimodal Research Applications


Tetramisole Hydrochloride (CAS 5086-74-8) is a racemic mixture of the imidazothiazole class, composed of equal parts D- and L-isomers, with the L-isomer (levamisole) responsible for the majority of its classical biological activity . Beyond its established use as a veterinary anthelmintic, this compound functions as a tissue-nonspecific alkaline phosphatase (TNAP) inhibitor and has been recently identified as a novel inward rectifier potassium (IK1) channel agonist, opening new avenues in cardiac electrophysiology research .

Why a Simple Levamisole or D-Isomer Swap Cannot Replicate Tetramisole's Research Utility


Procuring Tetramisole Hydrochloride is not equivalent to purchasing levamisole hydrochloride or its isolated D-isomer because the racemic nature of this compound provides a unique pharmacological profile that pure enantiomers do not. Critically, its effects on neuronal activity are not stereospecific, being identically reproduced by levamisole, indicating a mechanism independent of its canonical TNAP inhibition . Most importantly, the discovery of its IK1 channel agonist activity, which appears independent of its anthelmintic target, provides a unique, non-substitutable tool for cardiovascular research that is not a known property of levamisole .

Quantitative Differentiation Guide for Tetramisole Hydrochloride (CAS 5086-74-8)


Unique IK1 Channel Agonist Activity Confers Cardioprotective Properties Not Shared by Levamisole

Tetramisole was experimentally identified as a novel IK1 channel agonist, a property not described for levamisole. In whole-cell patch clamp studies, tetramisole (1–100 μmol/L) enhanced the IK1 current, hyperpolarized the resting potential, and shortened the action potential duration (APD) in isolated rat ventricular myocytes, with no effect on other ion channels . In vivo, 0.54 mg/kg tetramisole demonstrated significant protection against acute ischemic arrhythmias, myocardial hypertrophy, and fibrosis in a rat model of myocardial infarction .

Cardiac Electrophysiology IK1 Channel Agonist Cardioprotection

Neuronal Suppression Is Not Stereospecific: Identical Efficacy to Levamisole Independent of TNAP Inhibition

In mouse cortical studies, tetramisole reduced neuronal response amplitude in a dose-dependent manner and decreased axonal conduction velocity. Crucially, levamisole had identical effects, demonstrating that this neuronal suppression is not stereospecific . This effect was not replicated by a structurally distinct TNAP inhibitor, MLS-0038949, confirming a TNAP-independent mechanism .

Neurophysiology TNAP Inhibition Stereospecificity

10-Fold Higher Anthelmintic Potency of L-Isomer Over D-Isomer Validates Use of Racemate for Target-Based Screens

In a standardized Ascaris suum larval development assay, L-tetramisole inhibited the development from L3 to L4 stage and reduced survival at concentrations ≥1 μg/mL, while D-tetramisole was at least 10 times less effective . This stark potency difference provides an internal biological control when using the racemate for mechanism-of-action or resistance studies.

Anthelmintic Screening Structure-Activity Relationship Larval Development Assay

Superior Anthelmintic Efficacy Compared to Fenbendazole and Morantel in Toxocara vitulorum Infection

In a controlled trial on buffalo calves naturally infected with Toxocara vitulorum, tetramisole at 15 mg/kg demonstrated 90% efficacy by day 18, compared to 72% for fenbendazole and 70.6% for morantel tartrate. After a second dose, tetramisole achieved 100% efficacy, while fenbendazole and morantel reached only 92.4% and 90.6%, respectively .

Veterinary Parasitology Anthelmintic Efficacy Toxocara vitulorum

High-Value Application Scenarios for Tetramisole Hydrochloride (CAS 5086-74-8)


Cardiac Repurposing Studies Targeting the IK1 Channel

Given its unique activity as an IK1 channel agonist , tetramisole is the definitive starting point for researchers aiming to investigate the therapeutic potential of IK1 modulation in cardiac ischemia, arrhythmia, or ventricular remodeling. Unlike levamisole, this compound has proven in vivo cardioprotective effects at 0.54 mg/kg in rat models, making it directly usable in proof-of-concept studies .

TNAP-Independent Neuroscience Research

For neuroscientists studying the off-target effects of TNAP inhibitors or neuronal excitability modulation, tetramisole provides a TNAP-independent mechanism of action that is functionally identical to levamisole . This makes it a direct, more economical substitute for levamisole in protocols where enantiomeric purity is not a confounding factor.

Veterinary Anthelmintic Efficacy Studies Against T. vitulorum

Tetramisole is the drug of choice for researchers working on Toxocara vitulorum infections in ruminants, where it has demonstrated superior single-dose (90%) and two-dose (100%) efficacy over fenbendazole and morantel . Its established dosing at 15 mg/kg allows for direct protocol adoption.

Nematode Larval Development Assays with Built-in Stereospecificity Control

As demonstrated in Ascaris suum screens, the 10-fold potency difference between the L- and D-isomers within the racemate provides a unique, cost-effective advantage. Researchers can utilize the racemic mixture to simultaneously assess target engagement and stereospecificity in a single experiment.

Technical Documentation Hub

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